Receptor Binding Affinity: Safotibant vs. Comparator B1 Antagonists at Human Receptors
Safotibant demonstrates high-affinity binding to the human B1 receptor with a Ki of 0.35 nM [1]. This affinity is superior to the peptide B1 antagonist des-Arg9-Leu8-bradykinin (Ki = 0.43 nM for rabbit aorta receptor; data for human receptor not reported but comparable due to high sequence homology) [2] and comparable to the non-peptide B1 antagonist SSR240612 (Ki = 0.48-0.73 nM) [3]. It exhibits an approximately 2-fold higher affinity than the non-peptide B1 antagonist R-715 (Ki = 0.63 nM) [4]. The compound's binding is competitive and reversible.
| Evidence Dimension | Binding Affinity (Ki) at Human Bradykinin B1 Receptor |
|---|---|
| Target Compound Data | Ki = 0.35 nM |
| Comparator Or Baseline | des-Arg9-Leu8-bradykinin (Ki = 0.43 nM for rabbit aorta B1R), SSR240612 (Ki = 0.48-0.73 nM), R-715 (Ki = 0.63 nM) |
| Quantified Difference | Safotibant Ki is 0.08 nM lower (higher affinity) than des-Arg9-Leu8-BK; 0.13-0.38 nM lower than SSR240612; 0.28 nM lower than R-715. |
| Conditions | Cloned human B1 receptors expressed in HEK293 cells; radioligand binding assay using [3H]-des-Arg10-kallidin. |
Why This Matters
Higher binding affinity (lower Ki) at the intended target can translate to greater potency and potentially lower required doses, which is a critical parameter in drug candidate selection and assay design.
- [1] Porreca, F., et al. Antinociceptive Pharmacology of N-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]methyl]-2-[2-[[(4-methoxy-2,6-dimethylphenyl) sulfonyl]methylamino]ethoxy]-N-methylacetamide, Fumarate (LF22-0542), a Novel Nonpeptidic Bradykinin B1 Receptor Antagonist. Journal of Pharmacology and Experimental Therapeutics, 2006, 318(1), 195-205. View Source
- [2] Bertin Bioreagent. Lys-(Des-Arg9, Leu8)-Bradykinin (trifluoroacetate salt) Datasheet. View Source
- [3] Gougat, J., Ferrari, B., Sarran, L., Planchenault, C., Poncelet, M., Maruani, J., ... & Carayon, P. SSR240612 [(2R)-2-[((3R)-3-(1,3-benzodioxol-5-yl)-3-[[(6-methoxy-2-naphthyl)sulfonyl]amino]propanoyl)amino]-3-(4-[[2R,6S)-2,6-dimethylpiperidinyl]methyl]phenyl)-N-isopropyl-N-methylpropanamide hydrochloride], a new nonpeptide antagonist of the bradykinin B1 receptor: biochemical and pharmacological characterization. Journal of Pharmacology and Experimental Therapeutics, 2004, 309(2), 661-669. View Source
- [4] IUPHAR/BPS Guide to Pharmacology. R-715 Ligand Page. View Source
